molecular formula C10H14ClN B11911821 N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride

Cat. No.: B11911821
M. Wt: 183.68 g/mol
InChI Key: NHHFSCSFZTWSKR-UHFFFAOYSA-N
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Description

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is a chemical compound with a unique structure that includes an indane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride typically involves the reaction of 2,3-dihydro-1H-inden-5-amine with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-2,3-dihydro-1H-inden-5-one, while reduction may produce N-Methyl-2,3-dihydro-1H-inden-5-amine.

Scientific Research Applications

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride is unique due to its specific indane backbone and methylation, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-5-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-10-6-5-8-3-2-4-9(8)7-10;/h5-7,11H,2-4H2,1H3;1H

InChI Key

NHHFSCSFZTWSKR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(CCC2)C=C1.Cl

Origin of Product

United States

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